molecular formula C3H4N4OS B1418187 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime CAS No. 25306-05-2

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime

Cat. No. B1418187
CAS RN: 25306-05-2
M. Wt: 144.16 g/mol
InChI Key: LJLKJYHRBBXHCF-ORCRQEGFSA-N
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Description

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is a compound that belongs to the thiadiazole family . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing the thiadiazole motif are fairly common in pharmacology .


Synthesis Analysis

The synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime involves a three-step process . The compounds are synthesized efficiently in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is elucidated using various spectral and elemental analyses .


Chemical Reactions Analysis

The synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime involves an O2 oxidative S–N bond formation . This protocol is free of metal, catalyst, and iodine, and it results in excellent to good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can be determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Antimicrobial Agent

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime: derivatives have been synthesized and evaluated for their potent antimicrobial properties . These compounds have shown significant activity against a variety of microbial strains, including E. coli , B. mycoides , and C. albicans . The structural configuration of the thiadiazole ring contributes to its effectiveness in disrupting microbial cell walls and inhibiting growth.

Antifungal Applications

The derivatives of this compound have demonstrated good antifungal activities, particularly against Phytophthora infestans , which is a pathogen known to cause the devastating potato blight . The efficacy of these compounds can be attributed to their ability to interfere with the fungal cell membrane integrity and metabolic pathways.

Urease Inhibitor

In the field of enzyme inhibition, 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime has been used to design and synthesize derivatives that act as urease inhibitors . These inhibitors can potentially be used to treat diseases related to the urease enzyme, such as urinary tract infections and gastric ulcers caused by Helicobacter pylori .

Agricultural Chemicals

The thiadiazole derivatives are also explored for their use as agricultural chemicals, particularly as fungicides and bactericides . Their application aims to prevent crop diseases caused by fungi and bacteria, which can have a significant impact on crop yield and quality.

Electrochemical Applications

Research has been conducted on the electrochemical behavior of thiadiazole derivatives, which is crucial for the development of new electrosynthetic methods . These methods can lead to the formation of novel compounds with potential applications in various fields, including materials science and pharmaceuticals.

Biological Activity Modulation

The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets . This property is exploited in the design of molecules with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.

Future Directions

The future directions for 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime could involve further evaluation of its potential as a urease inhibitor . Additionally, the development of novel and more effective anticancer therapeutics is an urgent task , and thiadiazole derivatives could serve as potential anticancer agents .

properties

IUPAC Name

(NE)-N-[(5-amino-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-3-7-6-2(9-3)1-5-8/h1,8H,(H2,4,7)/b5-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLKJYHRBBXHCF-ORCRQEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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